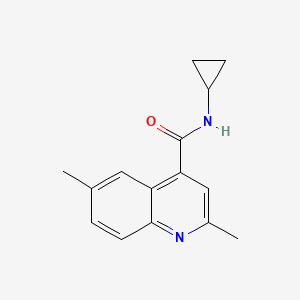![molecular formula C17H18N4O2 B7466061 3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)
3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MQM-001 and has been studied extensively for its biological and physiological effects.
Mechanism of Action
The mechanism of action of MQM-001 is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the suppression of cancer cell growth and the promotion of plant growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MQM-001 are complex and varied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In plants, it has been shown to promote root growth and increase the uptake of nutrients, leading to increased plant growth and yield.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MQM-001 in lab experiments is its relative ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without degradation. However, one of the main limitations of using MQM-001 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving MQM-001. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a plant growth regulator, with the aim of increasing crop yield and improving food security. Additionally, further research is needed to fully understand the mechanism of action of MQM-001 and its potential applications in other fields such as materials science and nanotechnology.
In conclusion, MQM-001 is a chemical compound with significant potential for a wide range of applications. Its ease of synthesis and availability, combined with its promising biological and physiological effects, make it an exciting area of research for scientists in many different fields. With continued research, it is likely that MQM-001 will continue to be a valuable tool for advancing our understanding of the world around us.
Synthesis Methods
The synthesis of MQM-001 involves a multi-step process that includes the reaction of 3-methylquinoxaline with 1,3-diaminopropane in the presence of a suitable solvent. The resulting intermediate is then reacted with maleic anhydride to produce the final product, MQM-001. The overall process is relatively straightforward and can be carried out in a laboratory setting with relative ease.
Scientific Research Applications
MQM-001 has been studied extensively for its potential applications in various fields, including medicine and agriculture. In medicine, it has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, MQM-001 has been shown to have potential as a plant growth regulator. It has been shown to increase the yield of crops such as rice and wheat, making it a potentially valuable tool for farmers.
properties
IUPAC Name |
3-[(3-methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-14(19-13-7-3-2-6-12(13)18-11)10-21-15(22)17(20-16(21)23)8-4-5-9-17/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKNCORBGVAUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C(=O)C4(CCCC4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)

![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
